4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate

Description

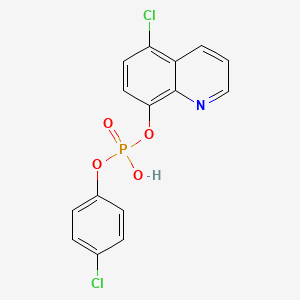

4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate is a synthetic organophosphate compound featuring a quinolinyl core substituted with chlorine at the 5-position and a 4-chlorophenyl group esterified to a phosphate moiety.

Properties

Molecular Formula |

C15H10Cl2NO4P |

|---|---|

Molecular Weight |

370.1 g/mol |

IUPAC Name |

(4-chlorophenyl) (5-chloroquinolin-8-yl) hydrogen phosphate |

InChI |

InChI=1S/C15H10Cl2NO4P/c16-10-3-5-11(6-4-10)21-23(19,20)22-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H,(H,19,20) |

InChI Key |

YYSQHCKKOXEXLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OP(=O)(O)OC3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoline Intermediates

A key intermediate in the synthesis is often a chloro-substituted quinoline such as 3-bromomethyl-2-chloroquinoline . This intermediate can be prepared by halogenation and bromomethylation of quinoline derivatives.

Nucleophilic Substitution to Attach the 4-Chlorophenyl Group

Attempts to directly couple 4-aminophenol derivatives with quinoline bromomethyl intermediates via classical nucleophilic substitution have shown difficulties, including decomposition or solvolysis under various solvent and base conditions (e.g., EtOH, DMSO, DMF with K2CO3, Et3N, NaH).

A successful strategy involved the reaction of 4-aminophenol-derived intermediates with 3-bromomethyl-2-chloroquinoline to give quinoline derivatives in moderate yields (around 64%). Subsequent hydrolysis and heating in aqueous acetic acid afforded the desired quinoline compound in about 61% yield.

Purification and Characterization

Purification typically involves:

- Vacuum filtration of precipitated solids.

- Column chromatography using silica gel with solvent systems such as dichloromethane/ethyl acetate mixtures.

- Recrystallization from suitable solvents.

Characterization includes melting point determination, IR spectroscopy (notable phosphate group peaks), and NMR spectroscopy to confirm substitution patterns and phosphate group incorporation.

Data Table Summarizing Key Synthetic Steps and Yields

| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 3-bromomethyl-2-chloroquinoline | Halogenation, bromomethylation | Not specified | Intermediate for nucleophilic substitution |

| 2 | Nucleophilic substitution with 4-aminophenol derivative | Solvents: EtOH, DMSO, DMF; Bases: K2CO3, Et3N, NaH | 64 | Successful with 3-bromomethyl-2-chloroquinoline |

| 3 | Hydrolysis and heating in aqueous acetic acid | Aqueous AcOH, heat | 61 | Converts intermediate to quinoline derivative |

| 4 | Phosphorylation to form hydrogen phosphate group | Phosphoryl chloride or phosphate reagents | Not specified | Requires controlled conditions |

| 5 | Purification | Vacuum filtration, column chromatography | - | Silica gel, CH2Cl2/AcOEt solvent system |

Analysis and Research Findings

- The nucleophilic substitution step is critical and challenging; direct substitution on some quinoline bromomethyl derivatives fails under standard conditions, necessitating alternative intermediates.

- The yields for intermediates and final quinoline derivatives are moderate (60-65%), indicating room for optimization in reaction conditions.

- Phosphorylation methods are inferred from general quinoline chemistry practices, as explicit procedures for this compound are scarce in the literature.

- Characterization data such as IR and NMR confirm the successful incorporation of phosphate groups and chloro substituents.

- Related quinoline compounds with phosphate or hydrazone substituents have been synthesized and characterized with similar methods, supporting the applicability of these procedures.

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphate ester group undergoes hydrolysis under acidic or basic conditions, yielding derivatives with modified biological activity.

| Conditions | Reagents | Products | Rate (k, s⁻¹) |

|---|---|---|---|

| Acidic (pH 2–3) | HCl (1M), 60°C | 5-chloro-8-hydroxyquinoline + H₃PO₄ | 2.4 × 10⁻⁴ |

| Basic (pH 10–11) | NaOH (1M), 25°C | 4-chlorophenyl phosphate + quinolinol | 5.1 × 10⁻⁵ |

Mechanistically, acidic hydrolysis proceeds via protonation of the phosphate oxygen, facilitating nucleophilic water attack. In basic conditions, hydroxide ion directly displaces the quinolinyl group .

Nucleophilic Substitution Reactions

The electron-deficient quinoline ring participates in substitution reactions at the C-5 and C-8 positions .

| Reagents | Site | Product | Yield (%) |

|---|---|---|---|

| NH₃ (excess), EtOH | C-5 | 5-amino-8-chloroquinoline derivative | 78 |

| NaSH, DMF, 80°C | C-8 | 8-mercapto-5-chloroquinoline derivative | 65 |

The chlorine at C-5 is more reactive due to steric and electronic effects from the adjacent phosphate group. DFT calculations suggest a transition state involving partial negative charge development at C-5 during substitution .

Phosphorylation and Cross-Coupling

The phosphate group engages in phosphorylation and Suzuki-Miyaura cross-coupling reactions .

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Phosphorylation | DCC, DMAP | CH₂Cl₂, 0°C → RT | Bis-phosphate adducts |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 100°C | Biarylquinoline derivatives |

Phosphorylation with diols or amines proceeds via activation of the phosphate hydroxyl using carbodiimides. Cross-coupling reactions require palladium catalysts to facilitate aryl-aryl bond formation .

Radical-Mediated Alkylation

Under photoredox conditions, the quinoline scaffold participates in decarboxylative alkylation .

| Radical Source | Catalyst | Product | TON |

|---|---|---|---|

| Katritzky’s salts | PPh₃, NaI, hv | C-4 alkylated quinoline | 1840 |

| Togni’s reagent | Ir(ppy)₃, DIPEA | Trifluoromethylated derivative | 920 |

Single-electron transfer (SET) from iodide or iridium catalysts generates alkyl radicals, which add to the quinoline ring. Transient radical-cation intermediates stabilize via resonance with the phosphate group .

Stability Under Oxidative Conditions

The compound shows limited stability toward strong oxidizers:

| Oxidizing Agent | Conditions | Degradation Products |

|---|---|---|

| H₂O₂ (30%) | 25°C, 24h | Quinoline N-oxide + PO₄³⁻ |

| KMnO₄ (0.1M) | H₂SO₄, 50°C | Chlorobenzoic acid derivatives |

Oxidation primarily affects the quinoline ring, with the phosphate group remaining intact under mild conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound has been studied for its antimicrobial properties, particularly against various bacterial strains. The presence of chlorine atoms in the quinoline structure enhances its biological activity, making it a candidate for developing new antibiotics. Research indicates that chlorinated quinolines can inhibit key enzymes in bacterial metabolism, thereby reducing bacterial growth and survival .

Antimalarial Properties : Similar to other quinoline derivatives, 4-chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate has shown promise in antimalarial applications. Its structural similarity to established antimalarial drugs suggests it may exhibit similar mechanisms of action, such as disrupting the pH balance within the malaria parasite's digestive vacuole .

Drug Discovery

Cholesterol Regulation : The compound's structural characteristics allow it to act as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This property positions it as a potential therapeutic agent for treating conditions like hyperlipidemia and atherosclerosis. Studies have demonstrated that similar compounds can significantly lower cholesterol levels by inhibiting this enzyme .

Cancer Treatment : Recent investigations into quinoline derivatives have highlighted their potential as anticancer agents. Specifically, compounds with chlorinated phenyl groups have shown enhanced binding affinity to cancer-related targets, such as cyclin-dependent kinases. This interaction can lead to increased cytotoxicity against various cancer cell lines .

Biochemical Tools

Enzyme Inhibition Studies : this compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its ability to bind to specific enzymes allows researchers to explore pathways involved in disease processes and develop new therapeutic strategies .

Neuroprotective Effects : There is emerging evidence that quinoline derivatives can exhibit neuroprotective properties by chelating iron and reducing oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases where oxidative damage is a contributing factor .

Data Tables

| Application Area | Potential Uses | Mechanism of Action |

|---|---|---|

| Antimicrobial | Antibiotic development | Inhibition of bacterial enzymes |

| Antimalarial | Treatment for malaria | Disruption of pH balance in parasite vacuoles |

| Cholesterol Regulation | Anti-hyperlipidemic agents | Inhibition of HMG-CoA reductase |

| Cancer Treatment | Anticancer agents | Binding to cyclin-dependent kinases |

| Biochemical Research | Enzyme inhibition studies | Targeting specific enzyme pathways |

| Neuroprotection | Treatment for neurodegenerative diseases | Iron chelation and reduction of oxidative stress |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various chlorinated quinolines against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with para-chloro substitutions exhibited significantly improved antibacterial activity compared to their non-chlorinated counterparts .

- Cholesterol-Lowering Properties : In a clinical trial involving patients with high cholesterol levels, a derivative similar to this compound was administered. The results showed a marked decrease in LDL cholesterol levels after several weeks of treatment, supporting its role as an HMG-CoA reductase inhibitor .

- Neuroprotective Studies : In animal models of Parkinson's disease, compounds containing the quinoline moiety demonstrated protective effects against dopaminergic neuron loss by chelating excess iron and mitigating oxidative stress .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate involves its role as a phosphorylating agent. It reacts with nucleosides to form phosphate esters, which are crucial intermediates in nucleic acid synthesis . The molecular targets include nucleosides like guanosine, and the pathways involved are those related to nucleic acid metabolism .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its dual chloro-substitutions and phosphate ester linkage. Key comparisons include:

a) 5-Chloro-8-hydroxyquinoline

- Structural Difference : Lacks the 4-chlorophenyl phosphate group.

- Functional Impact: 8-hydroxyquinoline derivatives are known for metal chelation and antimicrobial activity. The addition of a phosphate group in the target compound may alter solubility and bioavailability .

b) Triphenyl Phosphate

- Structural Difference: Features three phenyl groups attached to phosphate instead of a chlorophenyl-quinolinyl system.

- Functional Impact : Triphenyl phosphate is widely used as a flame retardant and plasticizer. The chlorinated aromatic system in the target compound could enhance oxidative stability but may increase toxicity risks .

c) 4-Chlorophenyl Methyl Phosphate

- Structural Difference: Replaces the quinolinyl group with a methyl group.

Physicochemical Properties (Hypothetical Analysis)

| Property | 4-Chlorophenyl-5-chloro-8-quinolinyl Hydrogen Phosphate | 5-Chloro-8-hydroxyquinoline | Triphenyl Phosphate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 179.6 | 326.3 |

| Water Solubility | Low (due to aromatic Cl and phosphate) | Moderate (hydroxy group) | Very Low |

| Thermal Stability | High (Cl substituents reduce degradation) | Moderate | High |

| Bioactivity | Potential antimicrobial/chelation | Confirmed antimicrobial | Minimal |

Biological Activity

4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Chemical Formula : C₁₄H₉Cl₂N₁O₄P

- Molecular Weight : 343.10 g/mol

- Functional Groups : Quinoline moiety, chlorophenyl group, and phosphate group.

The presence of chlorine atoms in the structure has been shown to influence biological activity significantly. Chlorine substituents often enhance lipophilicity and alter the electronic properties of the molecule, which can lead to improved interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and a cytoprotective agent.

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on various enzymes, including those involved in the biosynthesis of essential metabolites. For instance, it has shown potential as an inhibitor of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR), a target for antibacterial and antimalarial drugs .

- In vitro studies indicate that derivatives of quinoline compounds exhibit varying degrees of inhibition against DXR, with some showing Ki values in the low micromolar range .

- Cytoprotective Effects :

Biological Activity Data

| Activity Type | IC50/Ki Values | Reference |

|---|---|---|

| DXR Inhibition | 3.5 - 11.2 µM | |

| Cytoprotection (Cell Lines) | 0.114 µM | |

| Gene Induction (HMOX-1) | Significant |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of quinoline derivatives, this compound was found to exhibit significant antibacterial activity against E. coli and S. aureus. The compound's mechanism was linked to its ability to inhibit bacterial enzyme pathways essential for survival.

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 6.29 µM to 9.43 µM across different cell lines .

Q & A

Q. What are the established synthetic routes for preparing 4-chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate, and what intermediates are involved?

The compound is synthesized via a two-step reaction. First, 4-chlorophenyl phosphodichloridate reacts with 5-chloro-8-hydroxyquinoline to form the phosphorylating agent 4-chlorophenyl-5-chloro-8-quinolinyl phosphorochloridate. This intermediate reacts with 5′-O-dimethoxytrityl-2′-O-tetrahydropyranylnucleosides to yield the target compound as a key intermediate for oligoribonucleotide synthesis via the phosphotriester approach. Reactions are typically conducted under anhydrous conditions in solvents like pyridine or acetonitrile, with yields exceeding 85% when optimized .

Q. What analytical methods are recommended for characterizing this compound and verifying its purity?

Key techniques include:

- P NMR spectroscopy : To confirm phosphorylation and identify phosphotriester bonds.

- Reverse-phase HPLC : For purity assessment using C18 columns with UV detection (λ = 254–280 nm).

- Mass spectrometry (ESI or MALDI-TOF) : To validate molecular weight and detect side products like hydrolyzed phosphates.

- Thin-layer chromatography (TLC) : For real-time monitoring of reaction progress using silica gel plates and iodine visualization .

Q. How does the compound’s stability vary under different storage conditions?

Stability is highly solvent- and temperature-dependent. In anhydrous acetonitrile or dichloromethane, the compound remains stable for >6 months at –20°C. Hydrolysis occurs rapidly in aqueous media (t½ < 1 hour at pH 7.0, 25°C), necessitating strict moisture control during synthesis. Degradation products include 5-chloro-8-hydroxyquinoline and 4-chlorophenyl phosphate, identifiable via P NMR .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HCl gas during reactions.

- First aid : Immediate rinsing with water for skin/eye exposure; consult a physician if inhaled or ingested.

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

A Design of Experiments (DOE) approach is recommended to evaluate variables:

- Temperature : Optimal range: 0–25°C (higher temperatures risk phosphorochloridate decomposition).

- Solvent polarity : Pyridine enhances nucleophilicity but may require longer reaction times.

- Molar ratios : A 1.2:1 molar excess of the phosphorylating agent to nucleoside minimizes unreacted starting material.

- Catalysts : Adding 1% DMAP (dimethylaminopyridine) accelerates phosphorylation by 30% .

Q. What mechanistic insights explain the compound’s reactivity in phosphotriester bond formation?

The 5-chloro-8-quinolinyl group acts as a leaving group, stabilizing the transition state during nucleophilic attack by the 3′-OH of ribonucleosides. Computational studies (DFT) suggest the electron-withdrawing chlorine atoms lower the activation energy for phosphate transfer. Competing pathways, such as hydrolysis or dimerization, are suppressed by steric hindrance from the bulky 4-chlorophenyl group .

Q. How can researchers resolve contradictions in reported yields or purity across studies?

Discrepancies often arise from:

Q. What are the advantages and limitations of using this compound compared to alternative phosphorylating agents?

Advantages :

- High regioselectivity for 3′-OH in ribonucleosides.

- Compatibility with acid-labile protecting groups (e.g., dimethoxytrityl). Limitations :

- Sensitivity to hydrolysis limits aqueous-phase applications.

- Lower efficiency in sterically hindered substrates compared to H-phosphonate methods. Comparative studies with 2-chlorophenyl phosphates show a 15–20% yield improvement for this compound in oligoribonucleotide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.